molecular formula C12H12N2O5S2 B2876722 (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 929810-32-2

(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2876722
CAS No.: 929810-32-2
M. Wt: 328.36
InChI Key: ONNNPCGCFUVJDJ-UHFFFAOYSA-N
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Description

The compound "(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic Acid" features a thiazole core substituted at position 2 with a sulfonamide group bearing a 4-methoxyphenyl moiety and at position 4 with an acetic acid side chain. The sulfonamide group enhances hydrogen-bonding capacity, while the methoxy group contributes electron-donating effects, influencing both physicochemical properties and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S2/c1-19-9-2-4-10(5-3-9)21(17,18)14-12-13-8(7-20-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNNPCGCFUVJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis: 2-Aminothiazol-4-yl-Acetic Acid Intermediate

The foundational step involves constructing the 2-aminothiazole ring with an acetic acid moiety. A widely adopted method, derived from the synthesis of cephalosporin side chains, employs thiourea and 4-chloroacetoacetyl chloride as precursors.

Reaction Mechanism and Conditions

Thiourea reacts with 4-chloroacetoacetyl chloride in a biphasic system of water and methylene chloride. The exothermic reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the chloroacetoacetyl chloride, forming the thiazole ring. Critical parameters include:

  • Temperature : 5–10°C during addition, followed by 25–30°C for completion.
  • Solvent Ratio : 125–250 g water per mole of thiourea and 8–25 moles of methylene chloride per mole of 4-chloroacetoacetyl chloride.
  • Product Isolation : The hydrochloride salt of ethyl (2-aminothiazol-4-yl)acetate precipitates upon cooling and is filtered.

Ester Hydrolysis

The ethyl ester intermediate undergoes alkaline hydrolysis to yield (2-aminothiazol-4-yl)acetic acid. Lithium hydroxide in tetrahydrofuran (THF)/water mixtures (3:1 v/v) at 50°C for 4 hours achieves near-quantitative conversion.

Sulfonylation of the 2-Amino Group

Introducing the 4-methoxyphenylsulfonyl moiety to the thiazole’s amine requires selective sulfonylation. This step is critical for achieving the desired substitution pattern while preserving the acetic acid functionality.

Sulfonyl Chloride Coupling

4-Methoxybenzenesulfonyl chloride reacts with the 2-aminothiazol-4-yl-acetic acid intermediate under mildly basic conditions. Key protocols include:

  • Base : Sodium acetate (2 equivalents) in aqueous medium.
  • Temperature : 80–85°C for 8 hours.
  • Solvent : Water or water/ethanol mixtures to enhance solubility.
Reaction Optimization
  • Stoichiometry : A 1.5:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Side Reactions : Competing acylation is mitigated by avoiding strongly nucleophilic solvents like dimethylformamide (DMF).

Alternative Organic-Phase Conditions

For ester-protected intermediates (e.g., ethyl (2-aminothiazol-4-yl)acetate), sulfonylation in dichloromethane with triethylamine (3 equivalents) at 0–5°C prevents ester hydrolysis. This method achieves 82–89% yields, as demonstrated in fluoro-analog syntheses.

Final Hydrolysis to Acetic Acid

The ethyl ester group in sulfonylated intermediates is cleaved under basic conditions:

Lithium Hydroxide-Mediated Hydrolysis

  • Conditions : 1.5 equivalents LiOH·H₂O in THF/water (4:1) at 60°C for 6 hours.
  • Yield : >90% for analogous compounds.

Acidic Workup

Post-hydrolysis, the product is precipitated by adjusting the pH to 2–3 with hydrochloric acid and recrystallized from ethanol/water.

Analytical Characterization

Intermediate and final products are validated via:

  • ¹H NMR : Distinct signals for the thiazole proton (δ 7.29 ppm), sulfonamide NH (δ 10.2 ppm), and acetic acid (δ 3.65 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 313.34 [M+H]⁺ align with the molecular formula C₁₂H₁₃N₂O₅S₂.
  • HPLC Purity : >98% using C18 columns and acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

Step Method A (Aqueous) Method B (Organic)
Thiazole Formation 78% yield Not applicable
Sulfonylation 82% yield (aqueous) 89% yield (organic)
Ester Hydrolysis 92% yield 94% yield
Total Yield 58% 68%

Method B’s higher overall yield stems from reduced side reactions in organic media, though it requires ester protection.

Challenges and Mitigation Strategies

Decarboxylation

The acetic acid side chain is prone to decarboxylation above 60°C. Mitigation includes:

  • Low-Temperature Hydrolysis : Conducting reactions below 50°C.
  • Inert Atmosphere : Nitrogen sparging during sulfonylation.

Sulfonamide Isomerism

Steric hindrance from the 4-methoxy group may lead to undesired N-sulfonation regioisomers. Column chromatography (silica gel, ethyl acetate/hexane) resolves this.

Industrial-Scale Adaptations

Patent US4391979A details a kilogram-scale process using:

  • Continuous Flow Reactors : For thiazole formation, reducing reaction time from 8 hours to 45 minutes.
  • Crystallization Additives : Polyvinylpyrrolidone (PVP) enhances crystal size and purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid: can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the sulfonyl group to yield corresponding sulfides.

  • Substitution: : The phenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thiazole sulfides.

  • Substitution: : Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
Target Compound 4-OCH₃ C₁₂H₁₃N₃O₅S₂* ~343.38† Electron-donating methoxy enhances stability; moderate lipophilicity
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid 4-CF₃ C₁₂H₉F₃N₂O₂S 302.27 CF₃ increases lipophilicity and metabolic resistance; electron-withdrawing
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-NO₂ (ester form) C₁₃H₁₃N₃O₆S₂ 371.39 Nitro group enhances acidity; ester improves bioavailability (prodrug)
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid 4-Cl C₁₂H₁₀ClN₃O₃S 311.74 Chloro increases binding affinity but may elevate toxicity

*Estimated based on structural analogs. †Exact mass requires experimental confirmation.

Analysis :

  • Electron-Donating vs. In contrast, the nitro (NO₂) and trifluoromethyl (CF₃) groups are electron-withdrawing, increasing sulfonamide acidity and altering target interactions .
  • Lipophilicity : The CF₃ group () significantly increases logP, enhancing membrane permeability but risking off-target effects. The methoxy group balances moderate lipophilicity with solubility via the acetic acid moiety .

Core Heterocycle Modifications

Compound Name Heterocycle Functional Group Molecular Formula Key Properties
Target Compound Thiazole Sulfonamide + acetic acid C₁₂H₁₃N₃O₅S₂ Thiazole provides rigidity; sulfonamide aids H-bonding
2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic Acid Pyridine Sulfanyl (S-) + acetic acid C₂₁H₁₇N₃O₃S Pyridine alters electronic profile; sulfanyl reduces H-bonding vs. sulfonamide

Analysis :

  • Thiazole vs. Pyridine: The thiazole core in the target compound offers a sulfur atom and nitrogen lone pairs for metal coordination or π-π stacking.

Carboxylic Acid Chain Modifications

Compound Name Side Chain Molecular Formula Molecular Weight Key Properties
Target Compound Acetic acid (-CH₂COOH) C₁₂H₁₃N₃O₅S₂ ~343.38 Enhances solubility; ionic interactions at physiological pH
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic Acid Propanoic acid (-CH₂CH₂COOH) C₁₃H₁₄N₂O₅S₂ 342.39 Increased lipophilicity; prolonged half-life

Analysis :

  • The acetic acid group in the target compound optimizes solubility for systemic delivery .

Biological Activity

The compound (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid, also known by its CAS number 929810-32-2, is a sulfonamide derivative featuring a thiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article compiles and synthesizes findings from various studies to outline the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O5S2, with a molecular weight of approximately 342.39 g/mol. The structure includes a methoxyphenyl group attached to a sulfonamide moiety and a thiazole ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainActivity Level
Thiazole ASalmonella typhiStrong
Thiazole BBacillus subtilisModerate
Thiazole CEscherichia coliWeak

Enzyme Inhibition

Enzyme inhibitory activity is another critical aspect of the biological profile of this compound. Specifically, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease. In comparative studies, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors, suggesting potent enzyme inhibition capabilities .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)
Compound 1Acetylcholinesterase0.63
Compound 2Urease1.13
Compound 3Acetylcholinesterase1.21

Study on Antibacterial Efficacy

In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized thiazole derivatives were evaluated for their antibacterial activity. The results indicated that compounds with a sulfonamide group showed enhanced activity against pathogenic bacteria compared to their non-sulfonamide counterparts .

Study on Enzyme Inhibition

Another research effort focused on the inhibition of AChE by thiazole derivatives. The study utilized spectrophotometric methods to quantify enzyme activity and demonstrated that several synthesized compounds exhibited strong inhibition, with some achieving IC50 values in the low micromolar range . This suggests potential applications in treating conditions associated with cholinergic dysfunction.

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